
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with a methyl group at the 2-position and an oxadiazole ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of acylhydrazones or acylthiosemicarbazides. One common method is the oxidative cyclization of acylhydrazones in the presence of an oxidizing agent such as iodine or bromine . Another method involves the cyclization of acylthiosemicarbazides in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Hydrazides.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles
Uniqueness
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6N2O4 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-4-5(2-3-13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
Clave InChI |
QHDMSJQCHWHYGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





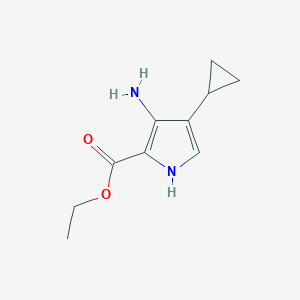
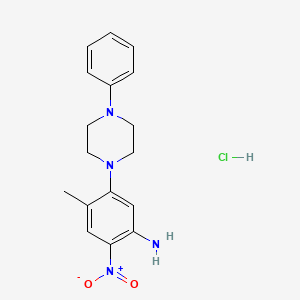
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

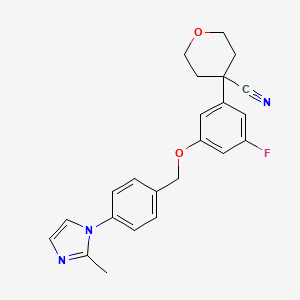
![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)
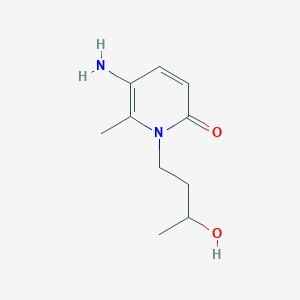
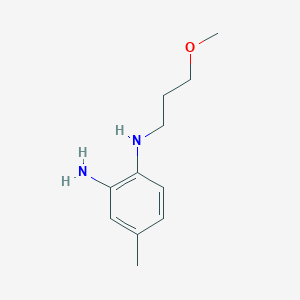
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
